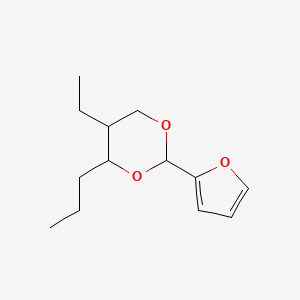

m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-

Description

Contextual Significance of Substituted 1,3-Dioxanes in Contemporary Organic Synthesis

Substituted 1,3-dioxanes are a cornerstone in modern organic synthesis due to their versatile roles as protecting groups, chiral auxiliaries, and synthetic intermediates. ontosight.aithieme-connect.de Their formation, typically through the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone, is a robust and high-yielding reaction. researchgate.net This makes them an ideal choice for the protection of these functional groups. 1,3-Dioxanes are notably stable under a wide range of conditions, including basic, oxidative, and reductive environments, but are readily cleaved by acid-based reagents, allowing for strategic deprotection. thieme-connect.de

The stereochemistry of the 1,3-dioxane (B1201747) ring is of paramount importance. Like cyclohexane, the 1,3-dioxane ring predominantly adopts a chair conformation to minimize torsional strain. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to more pronounced 1,3-diaxial interactions. thieme-connect.de This conformational preference significantly influences the reactivity and stereochemical outcome of reactions involving these heterocycles. Consequently, substituents at the C2 position generally favor an equatorial orientation to avoid steric clashes with axial atoms at C4 and C6. thieme-connect.de The conformational energies and preferences of various substituents have been extensively studied, providing a predictive framework for their behavior in synthesis. researchgate.netresearchgate.net

| Application | Description | Key Features | Citation |

|---|---|---|---|

| Protecting Groups | Used to protect carbonyl compounds (aldehydes and ketones) or 1,3-diols during multi-step syntheses. | Stable to basic, reductive, and oxidative conditions; easily removed with acid. | thieme-connect.de |

| Synthetic Intermediates | Serve as building blocks for the synthesis of more complex molecules. | The dioxane ring can be opened or modified to introduce new functionalities. | ontosight.ai |

| Chiral Auxiliaries | Chiral 1,3-dioxanes derived from chiral diols can direct stereoselective reactions on attached substrates. | The rigid chair conformation provides a well-defined stereochemical environment. | researchgate.net |

| Conformational Analysis Models | Used as model systems to study conformational preferences and stereoelectronic effects in six-membered rings. | The presence of heteroatoms provides insights into effects like the anomeric effect. | researchgate.netacs.org |

Overview of Furan-Containing Organic Compounds and Their Structural Diversity

The furan (B31954) ring, a five-membered aromatic heterocycle containing an oxygen atom, is a prevalent structural unit in a vast number of natural products and synthetic compounds. researchgate.net Its unique electronic properties and reactivity make it a valuable building block in medicinal chemistry and materials science. researchgate.netnih.gov Furan and its derivatives are known to exhibit a wide range of biological activities. researchgate.net

The structural diversity of furan-containing compounds is extensive. It ranges from simple substituted furans to complex polycyclic systems where the furan ring is fused to other aromatic or aliphatic rings. 5-Phenyl-2-furaldehyde, for example, serves as a key starting material for designing a variety of polyfunctionalized heterocyclic compounds with potential pharmacological applications. researchgate.net The synthesis of furan derivatives can be achieved through various methods, including the condensation of dicarbonyl compounds (Paa–Knorr synthesis) and photochemical reactions. researchgate.net The incorporation of a furan unit into a larger π-conjugated system can significantly influence the electronic and photophysical properties of the resulting molecule, leading to applications in organic electronics. nih.gov

| Compound Class | Structural Features | Significance/Application | Citation |

|---|---|---|---|

| Simple Furans | Furan ring with various substituents (e.g., alkyl, aryl, acyl groups). | Building blocks in synthesis, solvents, flavorings. | echemcom.com |

| Furfurals | Furan ring with an aldehyde group (e.g., 5-phenyl-2-furaldehyde). | Versatile intermediates for synthesizing pharmaceuticals and other heterocycles. | researchgate.net |

| Fused Furan Systems | Furan ring fused with other carbocyclic or heterocyclic rings (e.g., benzofurans). | Found in many natural products and pharmacologically active molecules. | nih.gov |

| Spiro-Fused Furan PACs | Spiro-fused polycyclic aromatic compounds containing a furan unit. | Investigated for their unique photophysical properties and potential as organic functional materials. | nih.gov |

Structural Elucidation Challenges in Complex Fused-Ring and Substituted Heterocyclic Systems

Determining the precise three-dimensional structure of complex heterocyclic molecules like m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL- is a non-trivial task that relies on the synergistic application of various spectroscopic techniques. The primary tools for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). researchgate.netnih.gov

NMR spectroscopy, including both ¹H and ¹³C NMR, is indispensable for establishing the connectivity and stereochemistry of substituted 1,3-dioxanes. docbrown.infodocbrown.info The chemical shifts (δ) and spin-spin coupling constants (J-values) provide a wealth of information about the chemical environment and dihedral angles between adjacent protons, respectively. acs.org This data is crucial for determining the chair conformation of the dioxane ring and the axial or equatorial orientation of its substituents. researchgate.netresearchgate.net However, the spectra of such molecules can be complex, often exhibiting second-order coupling effects and overlapping signals, which complicates interpretation. semanticscholar.org Advanced NMR experiments, such as COSY, HSQC, and NOESY, are often required to unambiguously assign all signals and deduce the relative stereochemistry.

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for determining the molecular weight and fragmentation pattern of these compounds. nih.govisotope.com High-resolution mass spectrometry (HRMS) provides the exact molecular formula, confirming the elemental composition. waters.com The fragmentation patterns can offer clues about the structure, but the stability of the heterocyclic rings can make it challenging to predict fragmentation pathways and differentiate between isomers. The analysis of furan and dioxane derivatives, in particular, has been a subject of extensive methodological development to achieve high sensitivity and accuracy. isotope.comwaters.commdpi.com

| Technique | Information Provided | Challenges | Citation |

|---|---|---|---|

| ¹H NMR | Proton environments, connectivity (via J-coupling), stereochemistry (dihedral angles from J-values), conformational analysis. | Signal overlap, second-order effects, complex splitting patterns. | docbrown.infoacs.org |

| ¹³C NMR | Number of unique carbon environments, chemical nature of carbon atoms. | Lower sensitivity compared to ¹H NMR. | docbrown.info |

| 2D NMR (COSY, NOESY) | H-H correlations, through-space proton proximities for stereochemical assignment. | Requires longer acquisition times; interpretation can be complex. | researchgate.net |

| GC-MS/MS | Molecular weight, fragmentation patterns for structural clues, separation of isomers. | Isomers may have similar fragmentation patterns; complex fragmentation of heterocycles. | isotope.commdpi.com |

| HRMS | Precise molecular mass and elemental formula. | Does not provide stereochemical information. | waters.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

5421-06-7 |

|---|---|

Molecular Formula |

C13H20O3 |

Molecular Weight |

224.3 g/mol |

IUPAC Name |

5-ethyl-2-(furan-2-yl)-4-propyl-1,3-dioxane |

InChI |

InChI=1S/C13H20O3/c1-3-6-11-10(4-2)9-15-13(16-11)12-7-5-8-14-12/h5,7-8,10-11,13H,3-4,6,9H2,1-2H3 |

InChI Key |

OUGLWZHYCRWZCQ-UHFFFAOYSA-N |

SMILES |

CCCC1C(COC(O1)C2=CC=CO2)CC |

Canonical SMILES |

CCCC1C(COC(O1)C2=CC=CO2)CC |

Appearance |

Solid powder |

Other CAS No. |

5421-06-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl- |

Origin of Product |

United States |

Synthetic Methodologies for M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

General Approaches for the Formation of Substituted 1,3-Dioxane (B1201747) Rings

The 1,3-dioxane ring is a common structural motif that can be synthesized through several reliable methods. thieme-connect.de These heterocyclic systems are generally stable under basic, reductive, or oxidative conditions but are labile towards acid reagents, making them useful as protecting groups for carbonyls or 1,3-diols. thieme-connect.de

The most direct and widely used method for synthesizing 1,3-dioxanes is the acid-catalyzed acetalization of a 1,3-diol with an aldehyde or ketone. organic-chemistry.org For the specific synthesis of 5-ethyl-2-(2-furyl)-4-propyl-1,3-dioxane, this reaction would involve the condensation of 2-ethyl-3-propyl-1,3-propanediol with furfural (B47365) (furan-2-carbaldehyde).

The reaction is an equilibrium process, and to achieve high yields, the water formed during the reaction must be removed. organic-chemistry.org This is typically accomplished by azeotropic distillation using a Dean-Stark apparatus or by adding a dehydrating agent. thieme-connect.deorganic-chemistry.org A variety of acid catalysts can be employed, ranging from Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid to Lewis acids such as zirconium tetrachloride. organic-chemistry.orggoogle.com The choice of catalyst and reaction conditions can be optimized to accommodate other functional groups within the molecules. The reaction of furfural with various diols to form acetals is a well-established process, particularly in the context of producing biomass-derived fuel additives. researchgate.net

| Diol | Carbonyl Compound | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Propanediol | Various Carbonyls | N-bromosuccinimide (NBS) | Ethyl orthoformate | High | organic-chemistry.org |

| Glycerol | Acetaldehyde | Acid Catalyst | Reactive Distillation | 90-96% | acs.org |

| Ethylene Glycol | Furfural | Heteropoly Acids | Solvent-free | High | researchgate.net |

| Penta-1,3,5-triol | Benzaldehyde | p-TsOH, Na2SO4 | CH2Cl2, 24h | 85% | mdpi.com |

The Prins reaction provides an alternative pathway to 1,3-dioxanes through the acid-catalyzed addition of an aldehyde to an alkene. wikipedia.orgjk-sci.com The outcome of the reaction is highly dependent on the conditions. In the presence of excess aldehyde and at low temperatures, the formation of a 1,3-dioxane is favored. wikipedia.orgchemeurope.com

The synthesis of 5-ethyl-2-(2-furyl)-4-propyl-1,3-dioxane via a Prins reaction would conceptually involve the reaction of an alkene, such as 3-ethyl-1-heptene, with two equivalents of furfural. The reaction mechanism proceeds through the protonation of the aldehyde, followed by electrophilic attack on the alkene to form a β-hydroxy carbocation intermediate. wikipedia.orgchemeurope.com This intermediate is then trapped by a second molecule of the aldehyde, leading to a hemiacetal which subsequently cyclizes to form the stable 1,3-dioxane ring. wikipedia.orgchemeurope.com This method is a powerful tool for C-C and C-O bond formation in a single step. nih.gov

| Alkene | Aldehyde | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Styrene | Formaldehyde (B43269) | Protic Acid, low temp. | 4-Phenyl-1,3-dioxane | - | wikipedia.orgchemeurope.com |

| Various Styrenes | Formaldehyde | 2,6-Di-tert-butylphenoxy(difluoro)borane | 4-Aryl-1,3-dioxanes | 55-99% | researchgate.net |

| Aryl Olefins | Paraformaldehyde | Chiral imino-imidodiphosphates | Chiral 1,3-dioxanes | Good to Excellent | nih.govacs.org |

| Isobutylene | Formaldehyde | H2SO4 | 4,4-Dimethyl-1,3-dioxane | Major Product | nih.gov |

The target molecule possesses two chiral centers at positions C4 and C5 of the dioxane ring, making stereoselective synthesis a critical consideration. The relative stereochemistry (cis/trans) of the substituents is determined during the ring-forming step.

In acetalization reactions, the stereochemistry of the final product is directly derived from the stereochemistry of the starting 1,3-diol. Therefore, using a stereochemically pure diastereomer of 2-ethyl-3-propyl-1,3-propanediol would lead to a specific diastereomer of the final 1,3-dioxane.

In the Prins reaction, achieving stereocontrol is more complex and is an active area of research. The development of catalytic asymmetric intermolecular Prins reactions allows for the synthesis of enantioenriched 1,3-dioxanes. nih.govacs.org Chiral Brønsted acids, such as confined imino-imidophosphates, have been successfully used to catalyze the enantioselective reaction of styrenes with paraformaldehyde. acs.org Furthermore, intramolecular oxa-Michael additions can lead to the highly diastereoselective formation of trisubstituted 1,3-dioxanes. researchgate.netoup.com The conformation of the transition state during cyclization dictates the final stereochemical outcome.

| Methodology | Key Finding | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Intermolecular Prins Reaction | Use of chiral confined imino-imidodiphosphate Brønsted acid catalysts. | Aryl olefins and formaldehyde. | Diverse 1,3-dioxanes in good yields and excellent enantioselectivities. | acs.org |

| Addition/oxa-Michael Sequence | A highly diastereoselective synthesis of trifluoromethylated 1,3-dioxanes. | α,β-Unsaturated trifluoromethyl ketones and alcohols. | Excellent diastereoselectivity in all cases. | researchgate.net |

| Oxa-Michael Reaction | Stereoselective formation of cis-arranged trisubstituted 1,3-dioxanes. | cis-arranged δ-siloxyenones and 1,3,5-trioxane. | High yields (81-95%) of cis-1,3-dioxanes. | oup.comresearchgate.net |

| Acetalization of Glycerol Derivatives | Stereoselective reduction of a 1,3-dioxan-5-one (B8718524) intermediate. | Tris(hydroxymethyl)aminomethane derivatives. | Access to either cis or trans diastereomers with high control. | lookchem.com |

Strategies for the Introduction of the 2-(2-Furyl) Moiety

The furyl group can either be introduced as part of the aldehyde component in acetalization or Prins reactions (i.e., using furfural) or constructed on a pre-existing molecule.

The Paal-Knorr furan (B31954) synthesis is a classic and versatile method for constructing a furan ring from a 1,4-dicarbonyl compound under acidic conditions. wikipedia.orgalfa-chemistry.comorganic-chemistry.org To apply this method to the target molecule, one would need a 1,4-dicarbonyl precursor that also contains the necessary structure to form the 5-ethyl-4-propyl-1,3-dioxane (B14010288) ring.

The mechanism involves the protonation of one carbonyl group, followed by nucleophilic attack from the enol form of the other carbonyl to form a cyclic hemiacetal. wikipedia.orgalfa-chemistry.com Subsequent dehydration yields the aromatic furan ring. wikipedia.orgalfa-chemistry.com This method is robust and tolerates a wide variety of substituents on the dicarbonyl backbone. wikipedia.org

| 1,4-Dicarbonyl Compound | Catalyst/Dehydrating Agent | Conditions | Furan Product | Reference |

|---|---|---|---|---|

| 2,5-Hexanedione | Aqueous H2SO4 or HCl | Aqueous acidic | 2,5-Dimethylfuran | wikipedia.org |

| Various 1,4-diketones | TiCl4 | Anhydrous | Polysubstituted furans | researchgate.net |

| γ-ketoacids | Ethyl chloroformate/NEt3 | One-pot reaction | 2,5-Disubstituted furans | researchgate.net |

| Terminal Ynones and Aldehydes | CrCl2, Me3SiCl, H2O | THF | 2,5-Disubstituted furans | researchgate.net |

Modern synthetic chemistry offers powerful cross-coupling reactions to form C-C bonds, which can be applied to introduce the furyl group. These methods typically involve a transition metal catalyst, most commonly palladium. mdpi.com

One prominent strategy is the Suzuki-Miyaura coupling, which couples an organoboron species with an organohalide. wikipedia.orglibretexts.org To synthesize the target molecule, one could envision coupling 2-furylboronic acid with a 2-halo-5-ethyl-4-propyl-1,3-dioxane derivative in the presence of a palladium catalyst and a base. organic-chemistry.orgtcichemicals.com Boronic acids are generally stable, easy to prepare, and have low toxicity, making the Suzuki coupling a highly advantageous method. wikipedia.org

Another advanced approach is the direct C-H activation/cross-coupling. mdpi.com This method avoids the pre-functionalization of starting materials. A palladium catalyst can facilitate the coupling between a C-H bond of a furan derivative (like 2-butylfuran (B1215726) or furfural itself) and an aryl bromide or other coupling partner. mdpi.comresearchgate.net This strategy offers high atom economy and can simplify synthetic routes significantly. mdpi.com

| Coupling Partners | Catalyst System | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Furanyl/Thiofuranyl derivatives and Aryl bromides | NHC-Palladium(II) complexes / KOAc | C-H Activation | High conversions (up to 97% yield) for various furanyl substrates. | mdpi.comresearchgate.net |

| 4-Tosyl-2(5H)-furanone and Boronic acids | PdCl2(PPh3)2 / K3PO4 | Suzuki-Miyaura | Efficient synthesis of 4-substituted 2(5H)-furanones. | ysu.am |

| Organoboronic acid and Organohalide | Palladium complex / Base | Suzuki-Miyaura | Widely applicable for C-C bond formation with high functional group tolerance. | wikipedia.org |

| 1,3-Dicarbonyl compounds and Alkyl halides | Palladium acetate (B1210297) / Trifluoroacetic acid | Alkylation/Annulation | Allows for specific alkyl substitutions on the furan ring. | mdpi.com |

Derivatization of Pre-existing Furan-Containing Scaffolds

The synthesis of m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl- can be efficiently approached by utilizing a pre-existing furan structure as a foundational building block. This strategy leverages the availability of simple furan derivatives, which can be chemically modified to incorporate the desired dioxane ring. A primary method for this transformation is the acid-catalyzed acetalization reaction.

This specific synthesis involves the reaction of 2-furaldehyde, a readily available compound featuring a furan ring substituted with an aldehyde group, with a custom-synthesized 1,3-diol, namely 2-propylpentane-1,3-diol. The furan ring itself is a common motif in medicinal chemistry, and various methods exist for creating its derivatives. researchgate.netechemcom.com The acetalization reaction forms the six-membered m-dioxane ring by connecting the furan aldehyde's carbonyl carbon to the two hydroxyl groups of the diol. thieme-connect.de

The reaction is typically carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid (PTSA) or a Lewis acid, in a non-polar solvent like toluene (B28343) or dichloromethane. Water is a byproduct of this reaction and is usually removed azeotropically to drive the equilibrium towards the formation of the desired dioxane product. This approach is a classic and effective method for protecting carbonyl groups and is widely used in organic synthesis. thieme-connect.de The stability of the furan ring under these conditions makes this a highly viable route for constructing the target molecule.

Installation of the Ethyl and Propyl Substituents at Specific Ring Positions

Alkylation Strategies for Selective Substitution

A well-established method for synthesizing substituted 1,3-diols involves the sequential alkylation of a malonic ester, such as diethyl malonate. This strategy allows for the controlled introduction of the required alkyl groups. The process can be outlined in the following steps:

First Alkylation: Diethyl malonate is deprotonated with a strong base, like sodium ethoxide, to form a resonance-stabilized enolate. This nucleophile is then reacted with a propyl halide (e.g., 1-bromopropane) in an SN2 reaction to introduce the propyl group.

Second Alkylation: The resulting propyl-substituted malonic ester is subjected to a second deprotonation-alkylation sequence. This time, an ethyl halide (e.g., 1-bromoethane) is used to add the ethyl group, yielding diethyl ethyl(propyl)malonate.

Reduction: The final step is the reduction of both ester functionalities to primary alcohols. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is required for this transformation. The reduction yields the target precursor, 2-propylpentane-1,3-diol.

This method provides a reliable and high-yielding pathway to the necessary diol, with the substitution pattern precisely controlled by the choice of alkylating agents.

Grignard Reactions and Other Carbon-Carbon Bond Forming Processes

Grignard reactions offer an alternative and powerful tool for the formation of carbon-carbon bonds, providing another route to the 2-propylpentane-1,3-diol precursor. wikipedia.org Grignard reagents, with the general formula R-Mg-X, are potent nucleophiles that readily react with carbonyl compounds and epoxides. wikipedia.orgmasterorganicchemistry.com A plausible synthetic pathway using Grignard reagents could involve the following steps:

Initial Grignard Addition: A Grignard reagent, such as propylmagnesium bromide, is reacted with an α,β-unsaturated aldehyde like acrolein. This can proceed via a 1,2-addition to the carbonyl group.

Oxidation: The resulting allylic alcohol is then oxidized to the corresponding α,β-unsaturated ketone.

Conjugate Addition: A second Grignard reagent, ethylmagnesium bromide, is then added. In the presence of a copper catalyst (to form a Gilman reagent), this will preferentially undergo a 1,4-conjugate addition, installing the ethyl group at the desired position.

Reduction: The final ketone is then reduced to the secondary alcohol, completing the synthesis of the 1,3-diol backbone.

This approach highlights the versatility of Grignard reagents in constructing complex carbon skeletons. masterorganicchemistry.com The regioselectivity of the additions is a key consideration in designing such a synthesis.

Optimization of Reaction Conditions and Yield for Complex Heterocyclic Architectures

The synthesis of complex molecules like m-Dioxane, 5-ethyl-2-(2-furyl)-4-propyl- often requires careful optimization of reaction conditions to maximize yield and purity while minimizing side reactions and waste. rsc.org The empirical approach of adopting previously reported conditions is often insufficient to find the optimal parameters for a new, complex synthesis. beilstein-journals.org Key parameters that are typically varied include the choice of catalyst, solvent, temperature, reaction time, and reactant concentration. beilstein-journals.orgresearchgate.net

For the acetalization step, a screening of various acid catalysts (both Brønsted and Lewis acids) could be performed to identify the most efficient one. The choice of solvent is also critical; while non-polar solvents are common, others like acetonitrile (B52724) or even dioxane itself might offer advantages in terms of solubility and reaction rate. researchgate.netscielo.br Temperature and reaction time are interdependent variables; higher temperatures can speed up the reaction but may also lead to decomposition. researchgate.net Finding the optimal balance is crucial for achieving high conversion and selectivity. scielo.br

The following interactive table illustrates how systematic variation of reaction parameters can be used to optimize the yield of a target heterocyclic product, based on principles found in synthetic optimization studies. researchgate.netscielo.br

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | PTSA (1%) | Toluene | 110 | 12 | 65 |

| 2 | PTSA (5%) | Toluene | 110 | 8 | 78 |

| 3 | Sc(OTf)₃ (1%) | Toluene | 110 | 12 | 72 |

| 4 | PTSA (5%) | Dichloromethane | 40 | 24 | 55 |

| 5 | PTSA (5%) | Toluene | 80 | 12 | 85 |

| 6 | PTSA (5%) | Toluene | 80 | 6 | 82 |

This table presents hypothetical data for illustrative purposes.

This systematic approach, potentially guided by machine learning algorithms or design of experiment (DoE) methodologies, allows chemists to efficiently navigate the complex parameter space to identify the most effective conditions for synthesizing complex heterocyclic architectures. beilstein-journals.org

Structural Elucidation and Stereochemical Characterization of M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, it is possible to map the carbon framework, identify the proton environments, and establish the connectivity and relative stereochemistry of the substituents on the m-dioxane ring. For substituted 1,3-dioxanes, the ring typically adopts a stable chair conformation, and NMR is particularly adept at determining the axial or equatorial orientation of the substituents. thieme-connect.de

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Constants

The ¹H NMR spectrum provides information on the chemical environment of each proton and its proximity to other protons. The predicted chemical shifts (δ) are based on the shielding and deshielding effects of nearby functional groups, particularly the oxygen atoms of the dioxane ring and the aromatic furan (B31954) ring. libretexts.org Coupling constants (J), which arise from spin-spin interactions between neighboring protons, are critical for establishing connectivity and dihedral angles, which in turn define the stereochemistry. researchgate.net

The protons of the furan ring are expected to appear in the aromatic region, with the proton at the 5-position of the furan ring (H-5') being the most deshielded. chemicalbook.com The acetal (B89532) proton at the C-2 position of the dioxane ring is significantly deshielded by two adjacent oxygen atoms. The protons at C-4 and C-6 are also deshielded by the neighboring oxygen atoms. The alkyl substituents (ethyl and propyl groups) will show characteristic multiplets in the upfield region of the spectrum. oregonstate.edu The vicinal coupling constants between protons on the dioxane ring are highly diagnostic of their relative orientation; a large coupling constant (J ≈ 11–13 Hz) is typical for a trans-diaxial relationship, which is a hallmark of a chair conformation. psu.edu

Table 3.1.1: Predicted ¹H NMR Data for m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL- Predicted for a specific diastereomer in CDCl₃ solvent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-5' (Furan) | ~7.4 | d | J ≈ 1.8 |

| H-3' (Furan) | ~6.4 | d | J ≈ 3.4 |

| H-4' (Furan) | ~6.3 | dd | J ≈ 3.4, 1.8 |

| H-2 (Acetal) | ~5.6 | s | - |

| H-4 | ~4.2 | dd | J ≈ 11.0, 4.5 |

| H-6 (axial) | ~4.1 | t | J ≈ 11.5 (geminal and axial-axial) |

| H-6 (equatorial) | ~3.7 | dd | J ≈ 11.5, 4.0 (geminal and axial-equatorial) |

| Propyl-CH₂ | ~1.6-1.8 | m | - |

| Ethyl-CH₂ | ~1.4-1.6 | q | J ≈ 7.5 |

| H-5 | ~1.3-1.5 | m | - |

| Propyl-CH₂ | ~1.3-1.5 | m | - |

| Propyl-CH₃ | ~0.95 | t | J ≈ 7.4 |

| Ethyl-CH₃ | ~0.90 | t | J ≈ 7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy for Carbon Framework Determination

The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. The acetal carbon (C-2) is expected at a characteristic downfield shift around 95-105 ppm. Carbons bonded to oxygen (C-4, C-6) appear in the 60-80 ppm range. The carbons of the furan ring will be in the aromatic/olefinic region, with the carbon attached to the dioxane ring (C-2') being the most deshielded. publish.csiro.auacs.org The alkyl carbons of the ethyl and propyl groups will resonate in the upfield region (10-40 ppm).

Table 3.1.2: Predicted ¹³C NMR Data for m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL- Predicted for CDCl₃ solvent.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Furan, substituted) | ~152 |

| C-5' (Furan) | ~143 |

| C-3' (Furan) | ~111 |

| C-4' (Furan) | ~108 |

| C-2 (Acetal) | ~101 |

| C-4 | ~78 |

| C-6 | ~70 |

| C-5 | ~42 |

| Propyl-CH₂ | ~35 |

| Ethyl-CH₂ | ~23 |

| Propyl-CH₂ | ~19 |

| Propyl-CH₃ | ~14 |

| Ethyl-CH₃ | ~11 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C spectra and determining the final structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show correlations between adjacent protons within the ethyl group (-CH₂-CH₃) and the propyl group (-CH₂-CH₂-CH₃). It would also map the connectivity from H-4 to the protons of the propyl group and the proton on C-5, and similarly trace the couplings between H-5 and the protons on C-4 and C-6.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the definitive assignment of each carbon signal by linking it to its already-assigned proton, for example, confirming the assignments of the -CH₃, -CH₂, and -CH groups in the alkyl chains and on the dioxane ring.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the acetal proton (H-2) to the furan carbons (C-2' and C-5') and to the dioxane carbons C-4 and C-6. Correlations from the H-4 proton to the propyl group carbons would confirm the position of this substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bonding connectivity. libretexts.org NOESY is the primary method for determining the relative stereochemistry. For example, a cross-peak between the H-2 and H-4 protons would suggest they are on the same face of the ring (cis). Similarly, observing NOEs between one of the H-6 protons and the H-4 proton would help establish their relative orientations and confirm the chair conformation. youtube.com This is essential for assigning the cis/trans isomers that are possible with this substitution pattern. acdlabs.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. The molecular formula for the compound is C₁₃H₂₀O₃, which corresponds to a molecular weight of 224.29 g/mol .

Under electron ionization (EI), acetals often show a weak or absent molecular ion peak ([M]⁺) due to the stability of fragment ions formed by cleavage adjacent to the oxygen atoms (α-cleavage). psu.edu The fragmentation pattern is predicted to be dominated by several key pathways:

Loss of a propyl radical: Cleavage of the C4-propyl bond would result in a significant fragment ion at m/z 181 ([M - 43]⁺).

Loss of a furyl group: Cleavage of the C2-furyl bond can lead to a fragment at m/z 157.

Ring cleavage: The dioxane ring itself can fragment. A common pathway for 1,3-dioxanes is the loss of formaldehyde (B43269) (CH₂O, 30 Da), or cleavage to form stabilized oxonium ions. docbrown.infodocbrown.info

Furyl-containing fragments: The furan ring itself is stable, leading to a prominent ion corresponding to the furfuryl cation or related species at m/z 81.

Table 3.2: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Predicted Identity of Fragment |

|---|---|

| 224 | [C₁₃H₂₀O₃]⁺ (Molecular Ion) |

| 181 | [M - C₃H₇]⁺ (Loss of propyl group) |

| 157 | [M - C₄H₃O]⁺ (Loss of furyl group) |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 57 | [C₄H₉]⁺ (Butyl cation from propyl/ethyl rearrangement) |

| 43 | [C₃H₇]⁺ (Propyl cation) |

Infrared (IR) Spectroscopy for the Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared light, which correspond to the vibrational energies of different bonds.

For m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-, the IR spectrum would be characterized by several key absorption bands:

C-O Stretching: The most prominent feature for a 1,3-dioxane (B1201747) is a series of strong C-O stretching bands in the "fingerprint region," typically between 1000 and 1200 cm⁻¹. These absorptions are characteristic of the acetal functional group. libretexts.orgrsc.org

C-H Stretching: Aliphatic C-H stretching from the ethyl and propyl groups, as well as the saturated portion of the dioxane ring, would appear as sharp peaks in the 2850-3000 cm⁻¹ region. ucla.edu Aromatic C-H stretching from the furan ring would be expected as a weaker peak just above 3000 cm⁻¹, typically around 3100 cm⁻¹.

C=C Stretching: The furan ring would also exhibit C=C stretching vibrations within the 1500-1600 cm⁻¹ range.

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration (If Suitable Crystals are Obtainable)

Should the compound be a solid from which high-quality single crystals can be grown, single-crystal X-ray diffraction would provide an unambiguous determination of its three-dimensional structure. This technique yields precise data on bond lengths, bond angles, and torsional angles.

For m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-, X-ray crystallography would definitively:

Confirm the chair conformation of the 1,3-dioxane ring, which is the thermodynamically preferred conformation for such systems. thieme-connect.de

Establish the relative stereochemistry by showing the precise axial or equatorial positions of the 2-(2-furyl), 4-propyl, and 5-ethyl substituents. This would distinguish between all possible cis and trans diastereomers.

Provide the absolute configuration if a chiral resolution is performed or if the crystallization occurs in a chiral space group.

The successful application of this technique is entirely dependent on the ability to produce diffraction-quality crystals, which is not always feasible.

Conformational Analysis of M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

Elucidation of the Conformational Landscape of the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, like cyclohexane, is not planar and adopts a variety of conformations to relieve angular and torsional strain. wikipedia.org The presence of two oxygen atoms in the ring, however, introduces differences in bond lengths (C-O vs. C-C) and bond angles, which in turn affects the energetics of its conformations compared to cyclohexane. thieme-connect.de

The chair conformation is the most stable form for the 1,3-dioxane ring, representing the global energy minimum on its potential energy surface. researchgate.netresearchgate.net In this conformation, all bond angles are close to the ideal tetrahedral angle of 109.5°, and all substituents on adjacent carbons are staggered, minimizing torsional strain. wikipedia.org The ring can exist in two distinct chair conformations, which can interconvert through a process known as ring-flipping or chair-flipping. wikipedia.org

This interconversion is a dynamic process that proceeds through higher-energy intermediate conformations. wikipedia.org The energy barrier for the chair-to-chair interconversion in unsubstituted 1,3-dioxane is a key parameter. The process involves passing through a half-chair and a twist-boat conformation. wikipedia.org

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Chair | 0.0 (Reference) |

| 2,5-Twist | ~5.2 - 5.7 |

| 1,4-Twist | ~6.2 - 6.7 |

| Boat | Higher than Twist forms |

Note: Values are approximate and based on computational studies of 1,3-dioxane. The exact energies can vary with substitution and computational method. researchgate.net

Besides the chair form, the 1,3-dioxane ring can adopt several non-chair, flexible conformations, collectively known as twist and boat forms. researchgate.net These conformations are of higher energy than the chair form and typically represent local minima or transition states on the potential energy surface. researchgate.net

Twist Conformations : The twist-boat (or twist) conformations, specifically the 2,5-twist and 1,4-twist, are more stable than the true boat form because they are partially relieved of the steric repulsion found in the boat. researchgate.net The 2,5-twist is generally lower in energy than the 1,4-twist. researchgate.net Computational studies have shown the chair conformer of 1,3-dioxane to be significantly more stable than the 2,5-twist conformer by approximately 5.2-5.7 kcal/mol. researchgate.net

Boat Conformations : The true boat conformation is generally a high-energy transition state rather than a stable conformer. It suffers from significant steric strain due to the "flagpole" interactions between substituents or hydrogen atoms at the C2 and C5 positions, as well as torsional strain from eclipsed bonds.

The potential energy surface of 1,3-dioxane contains multiple minima, including the two chair invertomers and various enantiomeric flexible forms, separated by several potential barriers. researchgate.net However, at room temperature, the population of non-chair conformers is exceedingly small due to the large energy difference.

Influence of Substituents on the Ring Conformation and Dynamics

The introduction of substituents at the C2, C4, and C5 positions, as in 5-ethyl-2-(2-furyl)-4-propyl-1,3-dioxane, has a profound impact on the conformational equilibrium of the ring. These substituents influence the relative stability of the two chair conformations and can significantly raise the energy barrier to ring inversion.

The substituent at the C2 position is flanked by two oxygen atoms, leading to unique electronic interactions. The 2-(2-furyl) group is an aromatic heterocycle with specific steric and electronic characteristics.

Steric Effects : The furyl group is sterically demanding. Due to significant 1,3-diaxial interactions with the axial hydrogens at C4 and C6, a bulky substituent at the C2 position will have a strong preference for the equatorial orientation. thieme-connect.de Placing the furyl group in the axial position would introduce severe steric repulsion, destabilizing that conformation.

Electronic Effects (Anomeric Effect) : The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at a carbon adjacent to another heteroatom in a ring to prefer the axial orientation, which is counterintuitive to steric considerations. researchgate.netfigshare.com While this effect is prominent for electronegative substituents like alkoxy or halogen groups at C2, the furyl group, being a carbon-linked substituent, is less influenced by the classical anomeric effect. thieme-connect.de However, hyperconjugative interactions between the oxygen lone pairs and the C-C bond of the substituent still play a role. researchgate.net Despite this, the large steric bulk of the furyl group is the dominant factor, forcing it into an equatorial position.

Substituents at the C4 and C5 positions also exhibit distinct conformational preferences to minimize steric strain.

4-Propyl Group : An alkyl group at the C4 position strongly prefers the equatorial orientation to avoid steric clashes with the axial hydrogen at C2 and the axial substituent or hydrogen at C6. An axial propyl group would experience significant 1,3-diaxial interactions, making this conformation highly unfavorable.

5-Ethyl Group : A substituent at the C5 position experiences steric interactions with axial groups at C1 (oxygen), C3 (oxygen), and the axial hydrogens at C2 and C4/C6. An ethyl group at C5 will also strongly favor the equatorial position to minimize these repulsions. researchgate.net The conformational energy (A-value), which quantifies the energy difference between the axial and equatorial conformers, is significant for an ethyl group.

When a 1,3-dioxane ring bears multiple bulky substituents that all have a strong preference for the equatorial position, the conformational equilibrium is overwhelmingly shifted towards a single chair conformation. Such a system, which is effectively "locked" into one conformation, is referred to as an anancomeric structure.

In the case of 5-ethyl-2-(2-furyl)-4-propyl-1,3-dioxane, the 2-(2-furyl), 4-propyl, and 5-ethyl groups all have a pronounced steric preference for the equatorial position. The cumulative effect of these preferences means that the chair conformation where all three substituents are equatorial will be vastly more stable than its ring-flipped counterpart, where all three would be forced into highly strained axial positions. The energy of the all-axial conformer would be prohibitively high due to multiple severe 1,3-diaxial interactions.

Consequently, the conformational equilibrium for this molecule lies almost exclusively on the side of the all-equatorial diastereomer. The molecule is expected to exist almost entirely in this single, stable chair conformation, with a very high energy barrier to ring inversion.

| Substituent | Position | Predicted Preferred Orientation | Primary Reason |

|---|---|---|---|

| 2-(2-Furyl) | C2 | Equatorial | Avoidance of 1,3-diaxial steric strain with C4/C6 hydrogens. |

| Propyl | C4 | Equatorial | Avoidance of 1,3-diaxial steric strain with C2/C6 hydrogens. |

| Ethyl | C5 | Equatorial | Avoidance of steric interactions with axial groups/hydrogens. |

Solvent Effects on Conformational Preferences and Inversion Barriers

There is no available scientific literature detailing the effects of different solvents on the conformational preferences and inversion barriers of m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-. Research in this area would typically involve dissolving the compound in a range of solvents with varying polarities and observing changes in the conformational equilibrium, for instance, the ratio of chair to twist-boat conformations or the preference for axial versus equatorial positioning of the substituents. Such studies would provide valuable data on the energetic barriers to ring inversion in different solvent environments. Without experimental or computational data, a discussion on this topic remains purely hypothetical for this specific compound.

Experimental Determination of Conformational Energy Barriers

No experimental data on the determination of conformational energy barriers for m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL- has been reported in the scientific literature. The experimental determination of these barriers often involves dynamic NMR spectroscopy at variable temperatures. By analyzing the changes in the NMR spectrum as the temperature is lowered, researchers can determine the coalescence temperature and subsequently calculate the free energy of activation (ΔG‡) for the conformational inversion process. This fundamental data is currently not available for m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-.

Chemical Reactivity and Transformations of M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

Reactions Involving the 1,3-Dioxane (B1201747) Ring System

The 1,3-dioxane ring, a cyclic acetal (B89532), is the molecule's core. Its reactivity is primarily characterized by cleavage of the carbon-oxygen bonds, which is typical for acetals. thieme-connect.de These reactions are generally stable under basic and neutral conditions but are susceptible to cleavage under acidic conditions. thieme-connect.deorganic-chemistry.org

Ring Opening Reactions and Mechanisms

Ring opening of the 1,3-dioxane moiety can be achieved through various mechanisms, most commonly involving acid catalysis, which facilitates the cleavage of the acetal C-O bonds. Reductive cleavage methods are also prominent, providing pathways to mono-protected 1,3-diols. For instance, the use of reducing agents in the presence of a Lewis acid can lead to regioselective opening of the dioxane ring.

The mechanism of reductive ring opening often involves the coordination of a Lewis acid to one of the dioxane's oxygen atoms, making it a better leaving group. A subsequent hydride transfer from a reducing agent (e.g., from LiAlH₄-AlCl₃ or DIBAL-H) to the acetal carbon (C2) or an adjacent carbon leads to the cleavage of a C-O bond. researchgate.net The regioselectivity of this opening can be influenced by steric and electronic factors, with cleavage often occurring to yield the more stable intermediate. researchgate.net

Acid-Catalyzed Hydrolysis and Acetal Cleavage

The most characteristic reaction of the 1,3-dioxane ring is acid-catalyzed hydrolysis. This reaction cleaves the acetal, reverting it to the parent carbonyl compound and the 1,3-diol. For m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-, this reaction would yield furfural (B47365) and 2-ethyl-1-propyl-1,3-propanediol.

The mechanism proceeds via the following steps:

Protonation: One of the oxygen atoms of the dioxane ring is protonated by an acid catalyst, converting the hydroxyl group into a good leaving group.

Ring Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation.

Deprotonation: The resulting intermediate is deprotonated to form a hemiacetal.

Repeat and Cleavage: The second oxygen atom is protonated, and the process repeats, ultimately leading to the release of the aldehyde (furfural) and the diol.

The kinetics of this hydrolysis can be sensitive to the acidity of the medium and the nature of the substituents on the dioxane ring. rsc.org

Nucleophilic and Electrophilic Reactions at the Dioxane Core

The 1,3-dioxane ring itself is generally unreactive toward direct nucleophilic or electrophilic attack on its C-C or C-O sigma bonds. The reactivity is centered at the C2 acetal carbon. Electrophiles, particularly protons and Lewis acids, initiate reactions by activating the oxygen atoms, leading to ring cleavage as described above. thieme-connect.de

Following this activation and ring-opening to an oxocarbenium ion, the molecule becomes susceptible to attack by various nucleophiles. khanacademy.org A nucleophile, which is an electron-rich species, attacks the electrophilic carbon of the intermediate. savemyexams.comlibretexts.org If a nucleophile other than water is present during acid-catalyzed cleavage, it can be incorporated into the product, leading to a variety of functionalized derivatives. This process is a form of nucleophilic substitution where the leaving group is part of the dioxane ring. chemguide.co.uk

Reactivity and Transformations of the 2-(2-Furyl) Substituent

The furan (B31954) ring is an electron-rich aromatic heterocycle, which makes it significantly more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. pearson.compearson.com It can also participate as a diene in cycloaddition reactions.

Electrophilic Aromatic Substitution Reactions on the Furan Ring

Furan readily undergoes electrophilic aromatic substitution (SEAr) reactions, such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org Due to the directing effect of the oxygen atom, these substitutions occur preferentially at the C5 position (alpha to the oxygen) when the C2 position is already substituted, as is the case in m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL-. pearson.compearson.com The intermediate carbocation (sigma complex) formed by attack at the C5 position is better stabilized by resonance involving the oxygen lone pair than the intermediate formed by attack at the C3 or C4 positions. quora.comquora.com

Mild reagents and conditions are typically sufficient for these reactions. pearson.com For example, bromination can be achieved using bromine in dioxane. pearson.com The reaction proceeds through the attack of the furan ring on the electrophile, forming a sigma complex, followed by the loss of a proton to restore aromaticity.

| Reaction | Typical Reagents | Product |

|---|---|---|

| Bromination | Br₂ in Dioxane | 5-Bromo-2-furyl derivative |

| Nitration | Acetyl nitrate (B79036) (CH₃COONO₂) | 5-Nitro-2-furyl derivative |

| Friedel-Crafts Acylation | (CH₃CO)₂O, SnCl₄ | 5-Acetyl-2-furyl derivative |

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Furan Moiety

Despite its aromatic character, the furan ring can function as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. acs.org It reacts with various dienophiles, typically electron-deficient alkenes or alkynes, to form 7-oxabicyclo[2.2.1]heptene derivatives. nih.govresearchgate.net

The reaction of the furan moiety in m-DIOXANE, 5-ETHYL-2-(2-FURYL)-4-PROPYL- with a dienophile like maleimide (B117702) would yield a bicyclic adduct. These reactions are often reversible, and the position of the equilibrium depends on the specific reactants and reaction conditions. nih.gov The presence of the dioxane substituent at the C2 position can influence the stereoselectivity and regioselectivity of the cycloaddition. nih.gov Lewis acid catalysis is sometimes employed to enhance the reaction rate and selectivity. nih.gov

| Dienophile | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Maleimides | Aqueous medium, heat | 7-oxabicyclo[2.2.1]heptene derivative | rsc.org |

| Dimethyl acetylenedicarboxylate | Heat | 7-oxabicyclo[2.2.1]heptadiene derivative | acs.org |

| Acyclic Alkenes | Heat, Lewis Acid Catalyst | Substituted 7-oxabicyclo[2.2.1]heptane | nih.gov |

Palladium-Catalyzed Transformations and Other Coupling Reactions

The 2-substituted furan ring within m-Dioxane, 5-Ethyl-2-(2-furyl)-4-propyl- is a key site for carbon-carbon and carbon-heteroatom bond formation through transition-metal catalysis. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for the elaboration of furan derivatives. nih.gov For the target molecule, these reactions would typically occur at the C5 position of the furan ring, which is the most activated position for electrophilic substitution and subsequent coupling reactions after halogenation, or via direct C-H activation.

Common palladium-catalyzed reactions applicable to the furan moiety include the Suzuki-Miyaura, Heck, and Sonogashira couplings. thieme-connect.com

Suzuki-Miyaura Coupling: This reaction would involve the coupling of a 5-halo- or 5-borono-furan derivative of the parent molecule with a boronic acid or an aryl/vinyl halide, respectively. It is a versatile method for forming biaryl or vinyl-furan structures. thieme-connect.com

Heck Reaction: The Heck reaction could be employed to couple a 5-halofuran derivative with an alkene, yielding a 5-vinylfuran product. This reaction is instrumental in extending carbon chains and introducing unsaturation. nih.gov

Sonogashira Coupling: To introduce an alkyne moiety, the Sonogashira coupling of a 5-halofuran derivative with a terminal alkyne is a highly efficient method, often co-catalyzed by copper. nih.govacs.org

These transformations allow for the introduction of a wide array of functional groups and structural motifs onto the furan ring, significantly expanding the molecular diversity accessible from the parent compound.

Table 1: Representative Palladium-Catalyzed Coupling Reactions for Furan Derivatives

| Coupling Reaction | Reactants | Catalyst/Reagents | Typical Product |

| Suzuki-Miyaura | 2-Bromofuran, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Arylfuran |

| Heck | 2-Iodofuran, Alkene | Pd(OAc)₂, PPh₃, Et₃N | 2-Vinylfuran |

| Sonogashira | 2-Bromofuran, Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | 2-Alkynylfuran |

Oxidative and Reductive Modifications of the Furan Ring

The furan ring is susceptible to both oxidative and reductive transformations, which can dramatically alter the core structure of the molecule. organicreactions.org

Oxidative Modifications: Oxidation of the furan ring can lead to ring-opened products or other heterocyclic systems. A common transformation is the oxidative cleavage of the furan ring to yield a 1,4-dicarbonyl compound. organicreactions.org This can be achieved using various oxidizing agents, such as singlet oxygen followed by reductive workup, or reagents like pyridinium (B92312) chlorochromate (PCC). In the context of m-Dioxane, 5-Ethyl-2-(2-furyl)-4-propyl-, such a reaction would convert the furan moiety into a 1,4-dicarbonyl-containing side chain attached to the dioxane ring. Another important transformation is the Achmatowicz reaction, where oxidation of a furfuryl alcohol leads to a dihydropyranone, a valuable synthetic intermediate. organicreactions.org While the parent molecule lacks the required furfuryl alcohol, this highlights a potential pathway following hydroxymethylation of the furan ring.

Reductive Modifications: Reduction of the furan ring typically involves catalytic hydrogenation to produce the corresponding saturated heterocycle, a tetrahydrofuran (B95107) (THF) ring. This transformation removes the aromaticity of the furan and creates a more flexible, aliphatic cyclic ether. Common catalysts for this reduction include palladium on carbon (Pd/C), platinum oxide (PtO₂), and Raney nickel, under an atmosphere of hydrogen gas. The resulting molecule would be 5-Ethyl-4-propyl-2-(tetrahydrofuran-2-yl)-m-dioxane, which would have significantly different chemical and physical properties compared to the parent furan-containing compound.

Table 2: Summary of Furan Ring Modifications

| Transformation | Reagents | Product Type |

| Oxidative Ring Cleavage | 1. O₂, photosensitizer; 2. DMS | 1,4-Dicarbonyl compound |

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Tetrahydrofuran derivative |

Chemical Modifications of the 4-Propyl and 5-Ethyl Side Chains

The alkyl side chains of the dioxane ring, while generally less reactive than the furan moiety, offer opportunities for selective functionalization through modern synthetic methods.

Functionalization of Alkane Chains

The selective functionalization of inert C–H bonds in alkanes is a significant challenge in organic synthesis. nih.gov For the ethyl and propyl groups on the dioxane ring, several strategies could be envisioned.

Catalytic C-H Borylation: Iridium-catalyzed borylation reactions have emerged as a powerful method for the functionalization of primary C–H bonds. nih.gov This reaction would likely target the terminal methyl groups of the ethyl and propyl chains, installing a boronic ester group. This functional handle can then be converted into a wide range of other groups, including hydroxyl, amino, and aryl moieties, through subsequent reactions like oxidation, amination, or cross-coupling. nih.gov

Radical-Mediated Functionalization: Photoredox catalysis can be used to generate alkyl radicals from unactivated alcohols, which can then be used to alkylate heteroarenes. nih.gov While this applies to alcohols as starting materials, related radical-based approaches using peroxides or other initiators could potentially achieve halogenation or other modifications of the alkyl chains.

These methods provide pathways to convert the simple alkyl side chains into more complex and functionalized appendages.

Regioselective Transformations of Alkyl Substituents

Controlling the position of functionalization on the alkyl chains is crucial for synthetic utility. The regioselectivity of C-H functionalization reactions can be influenced by steric and electronic factors.

In the case of m-Dioxane, 5-Ethyl-2-(2-furyl)-4-propyl-, the dioxane ring itself can exert a directing effect. The oxygen atoms could potentially direct metallo-catalysts to C-H bonds at specific positions, although this is often complex and catalyst-dependent. However, for many C-H activation catalysts, steric hindrance is a dominant factor, favoring reaction at the least hindered positions, which are the terminal methyl groups of the propyl and ethyl chains. nih.gov

For the propyl chain, there is potential for functionalization at the C1, C2, or C3 position. While terminal C-H bonds (C3) are often favored for borylation, other catalytic systems might favor the C-H bonds alpha to the dioxane ring (C1) due to electronic effects. Distinguishing between the secondary C-H bonds on the ethyl and propyl chains would be challenging and would require highly selective catalysts.

Once an initial functionalization is achieved regioselectively (e.g., terminal borylation), this new functional group dictates the regiochemistry of subsequent transformations, allowing for a stepwise and controlled elaboration of the alkyl side chains.

Theoretical and Computational Studies of M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are at the forefront of computational chemistry, offering a way to solve the Schrödinger equation for a given molecule to determine its electronic structure and other properties.

Density Functional Theory (DFT) has become a popular and powerful tool for the computational study of organic molecules due to its favorable balance of accuracy and computational cost. For a molecule like m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-, DFT methods are extensively used to determine its ground state geometry and energy. By optimizing the molecular structure, researchers can predict bond lengths, bond angles, and dihedral angles with high precision.

Functionals such as B3LYP and M06-2X, paired with basis sets like 6-31G(d) or 6-311++G(d,p), are commonly employed to explore the potential energy surface of substituted dioxanes. acs.orgresearchgate.net These calculations reveal the most stable conformations of the molecule, which for a 1,3-dioxane (B1201747) ring, is typically a chair-like conformation. thieme-connect.de The substituents (ethyl, furyl, and propyl groups) can adopt either axial or equatorial positions on this ring, leading to various stereoisomers with distinct energies. DFT calculations can quantify these energy differences, providing insight into the relative stability of each conformer. For instance, the Gibbs free energy difference (ΔG°) between conformers can be calculated to predict their equilibrium populations.

Table 1: Representative DFT-Calculated Relative Energies for Substituted 1,3-Dioxane Conformers

| Conformer | Substituent Orientation | Relative Energy (kcal/mol) |

|---|---|---|

| Chair 1 | 2-furyl (eq), 4-propyl (eq), 5-ethyl (eq) | 0.00 |

| Chair 2 | 2-furyl (ax), 4-propyl (eq), 5-ethyl (eq) | Variable, depends on specific interactions |

| Twist-Boat | - | Higher in energy than chair conformers |

Note: This table is illustrative and based on general principles for substituted dioxanes. Actual values for the specific compound would require dedicated calculations.

Beyond DFT, other quantum chemical methods are also utilized. Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy but at a significantly greater computational expense. These methods are often used as a benchmark for more cost-effective approaches. For conformational energetics, ab initio calculations can provide very reliable energy differences between isomers.

Semi-empirical methods, on the other hand, offer a faster but less accurate alternative. Methods like AM1 and PM3 are parameterized using experimental data and can be useful for preliminary conformational searches on large molecules before refining the results with more rigorous methods.

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling and Interconversion

While quantum chemical methods are excellent for studying static structures, Molecular Mechanics (MM) and Molecular Dynamics (MD) are better suited for exploring the dynamic nature of molecules and their conformational flexibility.

MM methods use classical physics to model the potential energy of a molecule as a function of its atomic coordinates. Force fields, such as MMFF94 or AMBER, define the parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions. MM is computationally inexpensive, allowing for the rapid exploration of the vast conformational space of a molecule like m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-.

MD simulations build upon MM by solving Newton's equations of motion for the atoms in the molecule over time. This provides a trajectory of the molecule's movements, revealing how it samples different conformations and the pathways of interconversion between them. For substituted dioxanes, MD simulations can illustrate the ring-flipping process between different chair conformations and the rotation of the substituent groups. nih.gov

Prediction of Spectroscopic Parameters from First Principles (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Calculating NMR chemical shifts from first principles can aid in the assignment of experimental spectra and the confirmation of molecular structures. nih.govnih.gov

The GIAO (Gauge-Independent Atomic Orbital) method, typically used in conjunction with DFT, is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov The accuracy of these predictions has improved to the point where they can often distinguish between different stereoisomers. nih.govethz.ch For m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-, theoretical prediction of ¹H and ¹³C NMR chemical shifts can help to assign the signals for the protons and carbons in the dioxane ring and the various substituents, confirming their relative stereochemistry.

Table 2: Illustrative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Substituted Dioxane

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 98.5 | 99.2 | 0.7 |

| C4 | 70.1 | 70.5 | 0.4 |

| C5 | 35.8 | 36.1 | 0.3 |

| C6 | 70.1 | 70.5 | 0.4 |

Note: This data is representative and illustrates the typical accuracy of such predictions.

Mechanistic Investigations of Synthetic Reactions and Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of m-dioxane, 5-ethyl-2-(2-furyl)-4-propyl-, which would likely involve the acetalization of an aldehyde with a 1,3-diol, DFT calculations can be used to model the reaction pathway. researchgate.netresearchgate.net This includes identifying transition states, calculating activation energies, and determining the reaction's thermodynamics.

These studies can provide insights into the stereochemical outcome of the reaction, explaining why certain isomers are formed preferentially. For instance, calculations can model the approach of the reagents and the formation of the tetrahedral intermediate, highlighting the steric and electronic factors that govern the reaction's stereoselectivity.

Solvation Models and Their Impact on Conformational Equilibria

The surrounding solvent can have a significant impact on the conformational equilibrium of a molecule, especially for polar compounds or those capable of hydrogen bonding. scispace.com Computational models can account for these solvent effects in several ways.

Explicit solvation models involve including a number of solvent molecules in the calculation, providing a detailed, atomistic picture of the solute-solvent interactions. However, this approach is computationally demanding.

Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are more commonly used. faccts.de These models represent the solvent as a continuous medium with a specific dielectric constant. faccts.de The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated. For substituted dioxanes, the use of solvation models is crucial for accurately predicting the relative energies of conformers in different solvents, as the dipole moments of the conformers can vary, leading to differential stabilization by the solvent. thieme-connect.deresearchgate.net

Advanced Research Directions and Methodological Innovations for M Dioxane, 5 Ethyl 2 2 Furyl 4 Propyl

Development of Asymmetric Synthetic Routes for Enantiopure Isomers

The structure of 5-ethyl-2-(2-furyl)-4-propyl-m-dioxane possesses at least three stereocenters at positions 2, 4, and 5 of the dioxane ring. This gives rise to a set of eight potential stereoisomers. The biological activity and material properties of such chiral molecules are often highly dependent on their specific stereochemistry. Consequently, the development of synthetic routes to access single, enantiopure isomers is a significant research objective. While racemic mixtures can be synthesized, obtaining specific enantiomers requires sophisticated asymmetric strategies. mdpi.com

Current research in asymmetric synthesis offers several potential pathways that could be adapted for this target molecule:

Catalytic Asymmetric Prins Cyclization: The Prins reaction, involving the acid-catalyzed cyclization of an olefin with an aldehyde, is a primary method for constructing the 1,3-dioxane (B1201747) ring. The development of chiral Lewis or Brønsted acid catalysts could enable the direct and enantioselective formation of the dioxane core from appropriate precursors.

Chiral Pool Synthesis: This approach utilizes readily available enantiopure starting materials. mdpi.com For instance, a chiral alcohol or aldehyde derived from natural sources like amino acids or terpenes could be used to introduce stereocontrol during the synthesis.

Substrate-Controlled Synthesis: By incorporating a chiral auxiliary into one of the reactants, it is possible to direct the stereochemical outcome of the key ring-forming step. The auxiliary can then be removed in a subsequent step.

Kinetic Resolution: A racemic mixture of the compound or a key intermediate could be subjected to a chiral catalyst or enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity. nih.gov

Future work in this area will likely focus on designing novel chiral catalysts, potentially including metal complexes with specialized ligands or organocatalysts, that can effectively control the formation of the multiple stereocenters in a single, efficient process. nih.govacs.org

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Key Challenge |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst (metal-based or organocatalyst) to induce enantioselectivity in the ring-forming reaction. | Achieving high diastereoselectivity and enantioselectivity across multiple stereocenters simultaneously. |

| Chiral Pool Synthesis | Incorporation of a stereocenter from a readily available natural product (e.g., chiral alcohols, aldehydes). | Limited availability of starting materials with the correct stereochemistry for all desired isomers. |

| Auxiliary-Controlled Synthesis | A chiral auxiliary is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Requires additional steps for attachment and removal of the auxiliary, reducing overall efficiency. |

| Enzymatic Resolution | Use of an enzyme to selectively transform one enantiomer from a racemic mixture, allowing separation. | Finding a suitable enzyme with high selectivity and activity for the specific substrate. |

Exploration of Novel Catalytic Systems for Dioxane and Furan (B31954) Ring Transformations

The chemical modification of the dioxane and furan rings within the molecule can lead to new derivatives with altered properties. Research into novel catalytic systems is essential for achieving selective and efficient transformations of these heterocyclic cores.

Furan Ring Transformations: The furan moiety is a versatile platform for chemical modification. mdpi.com It can undergo a variety of catalytic reactions, including:

Hydrogenation/Hydrogenolysis: Selective hydrogenation of the furan ring can yield tetrahydrofuran (B95107) derivatives, while hydrogenolysis can lead to ring-opening, producing linear diols or ketones. Catalysts based on noble metals (e.g., Pd, Pt, Ru) as well as non-noble metals (e.g., Ni, Co) have been extensively studied for these transformations. researchgate.netfrontiersin.orgresearchgate.net

Oxidation: Catalytic oxidation can convert the furan ring into other valuable functional groups.

Cross-Coupling Reactions: Palladium- and copper-catalyzed reactions, such as Sonogashira or Suzuki couplings, can be used to functionalize the furan ring by forming new carbon-carbon bonds, enabling the synthesis of a wide array of derivatives. acs.org

Dioxane Ring Transformations: The 1,3-dioxane ring, while generally stable, can undergo specific catalytic transformations:

Ring-Opening Polymerization: Certain organo-catalysts can initiate the ring-opening polymerization of dioxane-dione derivatives, suggesting that the core structure could be a precursor for novel polymers. researchgate.net

Rearrangement and Fragmentation: Under specific acidic or metallic catalysis, the dioxane ring can be prompted to rearrange or fragment, providing pathways to different classes of compounds. The development of solid acid catalysts, such as modified zeolites or mesoporous materials like ZnAlMCM-41, offers environmentally friendly and reusable options for such reactions. rsc.org

Table 2: Potential Catalytic Transformations

| Ring System | Transformation | Catalyst Type | Potential Product Class |

| Furan | Hydrogenation | Ni, Pd, Pt, Ru | Tetrahydrofuran derivatives |

| Furan | Ring Rearrangement | Ni, Pt, Pd, Ru in water | Cyclopentanone derivatives researchgate.net |

| Furan | Cross-Coupling | Pd/Cu | Aryl- or alkynyl-substituted furans acs.org |

| Dioxane | Prins Cyclization (Synthesis) | Solid Acid Catalysts (e.g., Zeolites) | Substituted Dioxanes rsc.org |

| Dioxane | Ring-Opening | Organo-catalysts | Functionalized polymers researchgate.net |

Application of Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

The synthesis of a complex molecule like 5-ethyl-2-(2-furyl)-4-propyl-m-dioxane involves multiple steps and the potential for side reactions and intermediate formation. Advanced in-situ spectroscopic techniques are powerful tools for real-time reaction monitoring, providing deep mechanistic insights that can be used to optimize reaction conditions for yield, selectivity, and safety. rsc.orgspectroscopyonline.com

By embedding probes directly into the reaction vessel, techniques such as Fourier-transform infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. researchgate.net

In-Situ FTIR and Raman Spectroscopy: These vibrational spectroscopy techniques are highly effective for monitoring the appearance and disappearance of specific functional groups. For instance, in a Prins cyclization, one could monitor the consumption of aldehyde C=O and alkene C=C bonds and the formation of C-O-C ether bonds of the dioxane ring.

In-Situ NMR Spectroscopy: NMR provides detailed structural information, allowing for the unambiguous identification of intermediates and the quantification of isomeric ratios in real-time.

Hyphenated Techniques: Combining separation methods with spectroscopy, such as chromatography-IR, allows for the analysis of complex reaction mixtures.

The data gathered from these techniques can be used to generate detailed kinetic profiles, helping researchers to understand the reaction mechanism, identify rate-limiting steps, and detect transient intermediates. rsc.org

Table 3: In-Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application Example in Synthesis |

| In-Situ FTIR | Real-time tracking of functional group changes. | Monitoring carbonyl and C=C bond consumption during Prins cyclization. |

| In-Situ Raman | Complementary vibrational data, excellent for non-polar bonds and aqueous systems. | Observing changes in the furan ring's symmetric vibrations during hydrogenation. |

| In-Situ NMR | Detailed structural information and quantification of species. | Identifying stereoisomers as they are formed and determining diastereomeric ratios. |

| 2D-IR Spectroscopy | Provides insights into molecular interactions and structural changes during a reaction. | Studying the dynamics of catalyst-substrate binding. |

High-Throughput Computational Screening for Derivatization

Once a core molecular structure like 5-ethyl-2-(2-furyl)-4-propyl-m-dioxane is identified as having interesting properties, high-throughput computational screening (HTCS) can rapidly explore a vast chemical space of potential derivatives to identify candidates with enhanced characteristics. nih.gov This in silico approach accelerates the discovery process by prioritizing the most promising derivatives for physical synthesis and testing, saving significant time and resources. ewadirect.com

The process typically involves several key computational methods:

Virtual Library Generation: A large virtual library of derivatives is created by systematically modifying the substituents (ethyl, propyl, furyl groups) on the parent molecule.

Molecular Docking: If the compound's activity is related to binding with a biological target like a protein or enzyme, molecular docking is used to predict the binding affinity and orientation of each derivative within the target's active site.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate variations in a compound's chemical structure with changes in a specific property (e.g., biological activity, solubility). A model built from existing data can be used to predict the properties of new, unsynthesized derivatives. nih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for a specific biological interaction. This model can then be used to rapidly screen the virtual library for molecules that match the required spatial arrangement.

These computational tools enable the rapid screening of thousands or even millions of potential derivatives, helping to guide the design of new molecules with optimized performance for applications in materials science, agrochemicals, or pharmaceuticals. rjdentistry.com

Table 4: Computational Screening Workflow for Derivatization

| Step | Technique | Purpose |

| 1. Library Design | Combinatorial enumeration | Generate a large, diverse set of virtual derivatives of the parent compound. |

| 2. Conformer Generation | Molecular mechanics/dynamics | Generate realistic 3D structures for each virtual molecule. |

| 3. Property Prediction | QSAR, Machine Learning | Predict key physicochemical or biological properties for each derivative. nih.gov |

| 4. Binding Simulation | Molecular Docking | Predict how strongly derivatives will bind to a specific biological target. |

| 5. Filtering & Prioritization | Pharmacophore mapping, scoring functions | Select a small subset of the most promising candidates for synthesis and experimental validation. |

Investigation of Supramolecular Interactions Involving the Compound

Supramolecular chemistry focuses on the non-covalent interactions between molecules, which govern processes like molecular recognition, self-assembly, and crystal packing. amu.edu.pl Understanding the supramolecular interactions of 5-ethyl-2-(2-furyl)-4-propyl-m-dioxane is crucial for controlling its solid-state properties (e.g., crystal form, solubility) and for designing applications in host-guest chemistry or materials science. nih.gov

The different parts of the molecule can participate in a range of non-covalent interactions:

Furan Ring: The aromatic furan ring can engage in π-π stacking with other aromatic systems. The oxygen heteroatom can act as a hydrogen bond acceptor, while the C-H bonds on the ring can act as weak hydrogen bond donors or participate in C-H···π interactions. nih.govresearchgate.net

Dioxane Ring: The two ether oxygens in the dioxane ring are strong hydrogen bond acceptors. researchgate.net The aliphatic C-H groups can also participate in weaker hydrophobic and van der Waals interactions.